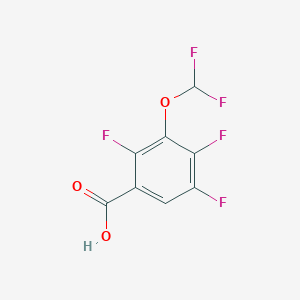

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-(difluoromethoxy)-2,4,5-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O3/c9-3-1-2(7(14)15)4(10)6(5(3)11)16-8(12)13/h1,8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNIFQLRUBLKKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)OC(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567095 | |

| Record name | 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128426-86-8 | |

| Record name | 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid

Introduction

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry. Its unique substitution pattern, featuring a difluoromethoxy group and multiple fluorine atoms on the benzene ring, makes it a valuable building block in the synthesis of complex pharmaceutical agents.[1] This compound is a critical intermediate in the preparation of advanced fluoroquinolone antibacterials, a class of potent drugs used to treat a wide range of bacterial infections.[2][3][4][5] The incorporation of the difluoromethoxy moiety can enhance a drug molecule's metabolic stability, lipophilicity, and binding affinity, making its efficient synthesis a key focus for drug development professionals.[6]

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound. As a senior application scientist, the focus extends beyond a mere recitation of steps to include the underlying chemical principles, rationale for experimental choices, and critical process parameters to ensure a successful and reproducible outcome.

Core Synthetic Strategy: Nucleophilic Difluoromethoxylation

The most direct and established pathway to the target molecule involves the difluoromethoxylation of a phenolic precursor. The core of this strategy is a nucleophilic substitution reaction where a phenoxide ion attacks a source of difluorocarbene or a related electrophilic "CF₂H" species.

The chosen precursor for this synthesis is 2,4,5-trifluoro-3-hydroxybenzoic acid . The difluoromethoxylating agent is chlorodifluoromethane (CHClF₂) , a widely used reagent for this transformation. The reaction proceeds in two key stages:

-

Deprotonation: The acidic phenolic proton of the starting material is removed by a strong base to generate a highly nucleophilic phenoxide anion.

-

Nucleophilic Attack: The generated phenoxide attacks the chlorodifluoromethane molecule, displacing the chloride ion and forming the desired difluoromethoxy ether bond.

This process requires elevated temperature and pressure due to the gaseous nature of chlorodifluoromethane and the energy barrier of the reaction.

Experimental Protocol: Step-by-Step Methodology

This protocol is based on established and validated laboratory procedures.[7] Adherence to safety precautions is paramount, especially when working with high-pressure equipment and hazardous chemicals.

Materials & Reagents

| Reagent | CAS No. | Mol. Weight ( g/mol ) | Quantity | Moles (mol) | Notes |

| 2,4,5-Trifluoro-3-hydroxybenzoic acid | 91659-08-4 | 192.08 | 4.97 g | 0.026 | Starting Material |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.18 g | 0.052 | Base |

| Deionized Water | 7732-18-5 | 18.02 | 5 mL | - | Solvent |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 120 mL | - | Solvent |

| Chlorodifluoromethane (CHClF₂) | 75-45-6 | 86.47 | 24.0 g | 0.277 | Reagent |

| Chloroform (CHCl₃) | 67-66-3 | 119.38 | As needed | - | Extraction Solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | Drying Agent |

| Silica Gel (for column chromatography) | 7631-86-9 | - | As needed | - | Stationary Phase |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | Eluent |

| Ethanol | 64-17-5 | 46.07 | As needed | - | Eluent |

Procedure

Part 1: Preparation of the Sodium Phenoxide Salt

-

To a solution of sodium hydroxide (2.18 g, 0.052 mol) in 5 mL of water, add 20 mL of N,N-dimethylformamide (DMF).[7]

-

Place the solution in an ice bath to cool.

-

While maintaining the cool temperature and stirring, add the 2,4,5-trifluoro-3-hydroxybenzoic acid (4.97 g, 0.026 mol) in portions.[7]

-

Expertise & Experience: The use of a strong base like NaOH is critical to deprotonate both the phenolic hydroxyl group and the carboxylic acid. The resulting dianion, particularly the phenoxide, is a potent nucleophile required for the subsequent step. Portion-wise addition while cooling is essential to control the exothermic acid-base neutralization reaction.

-

-

After the addition is complete, continue stirring the solution in the ice bath for an additional 30 minutes to ensure complete salt formation.[7]

Part 2: High-Pressure Difluoromethoxylation

-

Transfer the reaction mixture from Part 1 into a 200 mL stainless steel autoclave or a similarly rated high-pressure reaction vessel.

-

Add an additional 100 mL of DMF containing chlorodifluoromethane (24.0 g, 0.277 mol) to the autoclave.[7]

-

Trustworthiness: This step must be performed with extreme caution. Chlorodifluoromethane is a pressurized gas. The process of adding it to the solvent and sealing the autoclave must follow established safety protocols specific to the equipment being used.

-

-

Seal the autoclave securely according to the manufacturer's instructions.

-

Heat the sealed vessel to a temperature between 100°C and 110°C.[7]

-

Maintain this temperature while stirring the mixture for 5 hours under the resulting autogenous pressure.[7]

-

Expertise & Experience: The elevated temperature and pressure are necessary to increase the concentration of the gaseous CHClF₂ in the liquid phase and provide the activation energy for the nucleophilic substitution reaction. The DMF serves as a high-boiling polar aprotic solvent, which is ideal for this type of reaction as it effectively solvates the cations without deactivating the phenoxide nucleophile.

-

Part 3: Product Work-up and Purification

-

After 5 hours, cool the autoclave to room temperature. Crucially, ensure the internal pressure has returned to ambient pressure before opening the vessel.

-

Pour the reaction mixture into a beaker containing a substantial volume of water (e.g., 500 mL).

-

Transfer the aqueous mixture to a separatory funnel and extract the product with chloroform (e.g., 3 x 100 mL).[7]

-

Combine the organic extracts and wash them with water (e.g., 2 x 150 mL) to remove residual DMF and inorganic salts.

-

Dry the chloroform layer over anhydrous sodium sulfate.[7]

-

Filter off the drying agent and remove the solvent by evaporation under reduced pressure using a rotary evaporator. This will yield the crude product.

-

Purify the crude residue by column chromatography using silica gel.[7]

-

Elute the column with a 9:1 (v/v) mixture of ethyl acetate and ethanol.[7]

-

Combine the fractions containing the pure product (as determined by TLC analysis) and evaporate the solvent to afford this compound as a colorless powder.[7] The reported yield for this procedure is approximately 2.00 g (32%).[7]

Visualizing the Process

To better illustrate the synthesis, the following diagrams outline the workflow and the core chemical transformation.

Caption: Overall workflow for the synthesis protocol.

Caption: Simplified reaction mechanism overview.

Self-Validation and Trustworthiness

The described protocol constitutes a self-validating system through several checkpoints:

-

Reaction Monitoring: Progress can be monitored using Thin Layer Chromatography (TLC) by comparing the reaction mixture to the starting material. The final product will have a different Rf value.

-

Purification: The success of the column chromatography step is a direct validation of the reaction's outcome. The ability to isolate a distinct band corresponding to the product confirms its formation.

-

Characterization: The identity and purity of the final product should be unequivocally confirmed using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry. The presence of the characteristic triplet for the -OCF₂H proton in the ¹H NMR spectrum is a key indicator of success.

Safety and Handling

-

Sodium Hydroxide: Highly corrosive. Avoid contact with skin and eyes. Handle in a well-ventilated area.

-

N,N-Dimethylformamide (DMF): A potential skin irritant and reproductive toxin. Always use in a fume hood and wear appropriate gloves.

-

Chlorodifluoromethane: A liquefied gas under pressure. Handle only in areas with adequate ventilation. Avoid inhalation.

-

High-Pressure Autoclave: This equipment poses a significant hazard if operated incorrectly. Users must be fully trained in its operation and follow all safety guidelines. Never exceed the rated pressure or temperature of the vessel.

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory throughout this procedure.

References

-

Yang, J., Han, X., Zhou, L., & Xiong, C. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 23(4), 1615-1617. [Link]

-

PrepChem.com. Synthesis of 2,3,4,5-tetrafluorobenzoyl chloride. [Link]

-

PrepChem.com. Synthesis of 3-difluoromethoxy-2,4.5-trifluorobenzoic acid. Sourced from US Patent US05436367. [Link]

- Google Patents. (1993). CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

-

PrepChem.com. Synthesis of a) 2,3,4,5-Tetrafluorobenzoyl chloride. [Link]

-

Barreiro, E. J., et al. (2019). Quinolones in medicinal chemistry: synthesis and structure. RSC Advances, 9(10), 5347-5381. [Link]

-

Moussaoui, Y., et al. (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 27(15), 4943. [Link]

-

Yadav, P., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8562-8586. [Link]

-

González-Bacerio, J., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals, 15(7), 856. [Link]

-

Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 11(1). [Link]

-

apicule. This compound (CAS No: 128426-86-8) API Intermediate Manufacturers. [Link]

-

Sodeoka, M., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 53(3), 644-660. [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. soc.chim.it [soc.chim.it]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 5. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid (CAS No: 128426-86-8). This highly fluorinated aromatic carboxylic acid is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its unique substitution pattern, featuring a trifluorinated benzene ring and a difluoromethoxy group, imparts distinct chemical stability, lipophilicity, and electron-withdrawing characteristics that are highly valuable in advanced synthetic chemistry.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for the characterization of this compound. We will delve into its acidity (pKa), lipophilicity (logP), and aqueous solubility, providing both predicted values and detailed experimental protocols for their determination.

Introduction: The Strategic Importance of Fluorination in Molecular Design

The deliberate incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a compound's pharmacological profile. Fluorine's distinct properties, including its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.

This compound is a prime exemplar of strategic fluorination. The dense fluorine substitution on the aromatic ring and the presence of the difluoromethoxy group create a molecule with enhanced metabolic stability and modulated electronic properties. These characteristics make it an invaluable building block for creating novel therapeutic agents and advanced agrochemicals. Understanding its fundamental physicochemical properties is therefore paramount for its effective utilization in research and development.

Core Physicochemical Properties

A molecule's behavior in a biological system is largely dictated by its physicochemical properties. For an acidic compound like this compound, the most critical parameters are its acid dissociation constant (pKa), its lipophilicity (logP), and its aqueous solubility.

Table 1: Summary of Physicochemical Properties

| Property | Value | Method |

| Molecular Formula | C₈H₃F₅O₃ | - |

| Molecular Weight | 242.1 g/mol | - |

| Appearance | White crystalline powder | Visual Inspection |

| Boiling Point | 278.5°C at 760 mmHg | Not Specified |

| Flash Point | 122.2°C | Not Specified |

| Density | 1.615 g/cm³ | Not Specified |

| pKa | ~1.5 - 2.5 (Estimated) | Computational Prediction & Analogue Analysis |

| logP | ~2.5 - 3.5 (Estimated) | Computational Prediction & Analogue Analysis |

| Aqueous Solubility | Low (Predicted) | General characteristics of highly fluorinated acids |

Acidity (pKa): A Key Determinant of In Vivo Behavior

The acid dissociation constant, or pKa, is a measure of the strength of an acid in solution. It is a critical parameter in drug discovery as it determines the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Predicted pKa and the Influence of Fluorination

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely used method for determining the pKa of a substance.[4] The method involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte (the acid) and monitoring the resulting change in pH.

Causality of Experimental Choices:

-

Solvent System: A co-solvent system, such as methanol-water or acetonitrile-water, is often necessary for compounds with low water solubility. The choice of co-solvent and its proportion should be carefully selected to ensure the compound remains dissolved throughout the titration.

-

Ionic Strength: Maintaining a constant ionic strength, typically with a background electrolyte like KCl, is crucial to minimize variations in activity coefficients.

-

Inert Atmosphere: Purging the solution with an inert gas like nitrogen or argon is important to remove dissolved carbon dioxide, which can interfere with the titration of strong acids.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the titrant, typically 0.1 M NaOH, and accurately determine its concentration.

-

Prepare a solution of this compound of a known concentration (e.g., 1 mM) in a suitable co-solvent/water mixture.

-

Prepare a solution of a background electrolyte, such as 0.15 M KCl, to maintain constant ionic strength.

-

-

Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration:

-

Place a known volume of the analyte solution in a thermostatted vessel and add the background electrolyte.

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Begin adding the standardized NaOH solution in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.

-

Lipophilicity (logP): Governing Membrane Permeability and Distribution

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted logP

Due to its highly fluorinated nature, this compound is expected to be a lipophilic molecule.[1] While a measured logP value is not available, computational models can provide a reliable estimate. Based on the structure and the known lipophilic contributions of fluorine atoms and the difluoromethoxy group, the predicted logP is likely in the range of 2.5 to 3.5 . This suggests that the compound will have a moderate to high ability to partition into lipid membranes.

Experimental Protocol: The Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most reliable method for the experimental determination of logP. It involves measuring the concentration of the analyte in two immiscible liquids, typically n-octanol and water, after they have reached equilibrium.

Causality of Experimental Choices:

-

n-Octanol as the Organic Phase: n-Octanol is widely used as a surrogate for biological membranes due to its amphiphilic nature, possessing both a polar hydroxyl group and a non-polar alkyl chain.

-

pH of the Aqueous Phase: For ionizable compounds, the distribution is pH-dependent. Therefore, the aqueous phase should be a buffer at a pH where the compound is predominantly in its neutral form. For a strong acid like our target molecule, this would require a very low pH. Alternatively, determining the distribution coefficient (logD) at a physiological pH of 7.4 is often more relevant.

-

Purity of the Compound: Impurities can significantly affect the partitioning behavior, leading to erroneous results.

Step-by-Step Methodology:

-

Preparation:

-

Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for 24 hours, then allowing the phases to separate.

-

Prepare a stock solution of this compound in a suitable solvent.

-

-

Partitioning:

-

Add a known amount of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a flask.

-

Shake the flask at a constant temperature until equilibrium is reached (typically for several hours).

-

-

Phase Separation:

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

-

Aqueous Solubility: Impacting Bioavailability and Formulation

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development.

Predicted Aqueous Solubility

Highly fluorinated organic molecules are often both hydrophobic and lipophobic, leading to low solubility in both aqueous and hydrocarbon-based solvents.[5] The high lipophilicity (predicted logP > 2.5) and the crystalline nature of this compound suggest that its intrinsic aqueous solubility will be low . However, as a strong acid, its solubility will be highly dependent on pH. In its ionized (carboxylate) form at higher pH, the solubility is expected to increase significantly.

Experimental Protocol: OECD 105 Flask Method for Solubility Determination

The flask method, as described in the OECD Guideline for the Testing of Chemicals, No. 105, is a standard procedure for determining the water solubility of compounds.[6][7][8]

Causality of Experimental Choices:

-

Equilibration Time: Sufficient time must be allowed for the solution to reach saturation equilibrium. This is often determined in a preliminary test.

-

Temperature Control: Solubility is temperature-dependent, so the experiment must be conducted at a constant, specified temperature, typically 20°C or 25°C.

-

pH Control: For ionizable compounds, the pH of the aqueous medium must be controlled and reported, as solubility can vary dramatically with pH.

Step-by-Step Methodology:

-

Preliminary Test:

-

Add an excess amount of the compound to a known volume of water in a flask.

-

Stir the mixture at a constant temperature.

-

Periodically take samples, filter or centrifuge to remove undissolved solid, and measure the concentration of the dissolved compound.

-

Equilibrium is reached when the concentration no longer increases over time.

-

-

Definitive Test:

-

Based on the preliminary test, add an excess amount of the compound to several flasks containing water.

-

Stir the flasks at a constant temperature for a period determined to be sufficient to reach equilibrium.

-

After equilibration, allow the mixture to settle.

-

-

Analysis:

-

Carefully take an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter or centrifuge the aliquot.

-

Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method (e.g., HPLC, LC-MS).

-

The average concentration from several flasks is reported as the aqueous solubility.

-

Synthesis Protocol

The following is a representative synthetic route for this compound.[5]

Reaction Scheme:

2,4,5-Trifluoro-3-hydroxybenzoic acid is reacted with sodium hydroxide to form the corresponding sodium salt. This is then reacted with chlorodifluoromethane in an autoclave to yield the final product.

Step-by-Step Methodology:

-

Salt Formation:

-

In a flask, dissolve sodium hydroxide (2.18 g, 0.052 mol) in water (5 mL).

-

While cooling with an ice bath, add 2,4,5-trifluoro-3-hydroxybenzoic acid (4.97 g, 0.026 mol) in portions to the sodium hydroxide solution, followed by the addition of dimethylformamide (20 mL).

-

Stir the resulting solution for 30 minutes under ice-cooling.

-

-

Difluoromethoxylation:

-

Transfer the reaction mixture to a 200 mL stainless steel autoclave.

-

Add a solution of chlorodifluoromethane (24.0 g, 0.277 mol) in dimethylformamide (100 mL) to the autoclave.

-

Stir the mixture at 100-110°C for 5 hours under pressure.

-

-

Work-up and Purification:

-

After cooling, pour the reaction mixture into water and extract with chloroform.

-

Wash the combined chloroform extracts with water and dry over anhydrous sodium sulfate.

-

Remove the solvent by evaporation under reduced pressure.

-

Purify the residue by column chromatography on silica gel, eluting with a 9:1 (v/v) mixture of ethyl acetate and ethanol to afford this compound as a colorless powder.

-

Visualization of Experimental Workflow

Diagram 1: Workflow for pKa Determination by Potentiometric Titration

Caption: A schematic workflow for the experimental determination of pKa by potentiometric titration.

Conclusion

This compound is a strategically designed building block whose utility in pharmaceutical and agrochemical research is underpinned by its distinct physicochemical properties. The extensive fluorination leads to a strong organic acid with significant lipophilicity and likely low aqueous solubility in its neutral form. This guide has provided estimated values for its key physicochemical parameters and detailed, field-proven protocols for their experimental determination. By understanding and applying these methodologies, researchers can effectively characterize this and similar fluorinated intermediates, thereby accelerating the development of new and improved chemical entities.

References

-

Unknown author. (n.d.). Fluorinated Higher Carboxylic Acids. ResearchGate. Retrieved from [Link]

-

Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

-

Scymaris. (n.d.). Water Solubility. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved from [Link]

-

Goss, K.-U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Environmental Science & Technology, 42(2), 456–458. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-difluoromethoxy-2,4.5-trifluorobenzoic acid. Retrieved from [Link]

-

apicule. (n.d.). This compound (CAS No: 128426-86-8) API Intermediate Manufacturers. Retrieved from [Link]

-

Goss, K.-U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. ResearchGate. Retrieved from [Link]

- Babic, S., Horvat, A. J. M., Mutavdzic Pavlovic, D., & Kastelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

-

Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved from [Link]

-

apicule. (n.d.). This compound (CAS No: 128426-86-8) API Intermediate Manufacturers. Retrieved from [Link]

-

Avdeef, A. (2022). Trends in PhysChem Properties of Newly Approved Drugs over the Last Six Years; Predicting Solubility of Drugs Approved in 2021. ResearchGate. Retrieved from [Link]

-

Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. Retrieved from [Link]

-

ECETOC. (n.d.). pKa. Retrieved from [Link]

-

ACD/Labs. (2025). What is the pKa of my compound? Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

-

LookChem. (n.d.). Cas 128426-86-8,3-(Difluoromethoxy). Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-difluoromethoxy-2,4.5-trifluorobenzoic acid. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. researchgate.net [researchgate.net]

- 3. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzyl fluoride | C7H7F | CID 9591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structure-property relationships of fluorinated carboxylic acid bioisosteres [escholarship.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid (CAS 128426-86-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid, with a CAS registry number of 128426-86-8, is a highly fluorinated aromatic carboxylic acid. Its structure is characterized by a trifluorinated benzene ring substituted with a difluoromethoxy group and a carboxylic acid functional group.[1] This dense fluorine substitution imparts unique physicochemical properties, including enhanced chemical stability, lipophilicity, and electron-withdrawing characteristics.[1] These attributes make it a valuable building block and key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds.[2] The strategic incorporation of fluorinated moieties, such as the difluoromethoxy group, is a well-established strategy in medicinal chemistry to modulate the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] This guide provides a comprehensive overview of the essential technical data for this compound, including its properties, synthesis, spectral analysis, applications, and safety protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical processes and for the development of analytical methods.

| Property | Value | Source |

| CAS Number | 128426-86-8 | [1] |

| Molecular Formula | C₈H₃F₅O₃ | [1] |

| Molecular Weight | 242.10 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Boiling Point | 278.5°C at 760 mmHg | [2] |

| Density | 1.615 g/cm³ | [2] |

| Flash Point | 122.2°C | [2] |

| pKa (Predicted) | 2.56 ± 0.10 | [2] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the difluoromethylation of a corresponding hydroxybenzoic acid precursor. The following protocol is a detailed, step-by-step methodology based on established literature.[2]

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Procedure

-

Preparation of the Sodium Salt: In a suitable reaction vessel, dissolve 2.18 g (0.052 mole) of sodium hydroxide in 5 ml of water. To this solution, add 20 ml of dimethylformamide. While cooling the mixture in an ice bath, add 4.97 g (0.026 mole) of 2,4,5-trifluoro-3-hydroxybenzoic acid in portions. Stir the resulting solution for 30 minutes under ice-cooling to ensure complete formation of the sodium salt.[2]

-

Difluoromethylation Reaction: Transfer the reaction mixture to a 200 ml stainless steel autoclave. Add 100 ml of dimethylformamide containing 24.0 g (0.277 mole) of chlorodifluoromethane to the autoclave. Seal the autoclave and stir the mixture at a temperature between 100°C and 110°C for 5 hours under pressure.[2]

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure. Pour the reaction mixture into water and extract the product with chloroform. Wash the combined chloroform extracts with water and dry over anhydrous sodium sulfate.[2]

-

Purification: Remove the solvent by evaporation under reduced pressure. Purify the resulting residue by column chromatography on silica gel. Elute the column with a 9:1 by volume mixture of ethyl acetate and ethanol to afford 2.00 g of this compound as a colorless powder.[2]

Structural Elucidation and Spectral Analysis

Due to the lack of publicly available experimental spectra for this compound, this section provides predicted spectral data based on its chemical structure and known spectral data of analogous fluorinated benzoic acids.

Chemical Structure

Caption: Chemical structure of this compound.

Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data

The following table outlines the predicted Nuclear Magnetic Resonance (NMR) spectral characteristics. These predictions are based on established principles of NMR spectroscopy and data from structurally related compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H NMR | ~11-13 | Singlet (broad) | -COOH |

| ~6.5-7.5 | Triplet | -OCHF₂ | |

| ¹³C NMR | ~160-170 | Singlet | -COOH |

| ~140-160 | Complex Multiplets (due to C-F coupling) | Aromatic carbons attached to fluorine | |

| ~110-120 | Triplet | -OCHF₂ | |

| ~100-115 | Complex Multiplets (due to C-F coupling) | Aromatic carbons | |

| ¹⁹F NMR | -70 to -90 | Doublet | -OCHF₂ |

| -120 to -160 | Complex Multiplets | Aromatic fluorines |

Predicted Mass Spectrometry Fragmentation

In mass spectrometry using electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 242. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), the difluoromethoxy group (-OCHF₂, 67 Da), and potentially sequential losses of fluorine atoms and carbon monoxide.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries.[1][2] The presence of the difluoromethoxy group can significantly enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the acidity of the carboxylic acid group and influence the binding interactions of the final molecule with its biological target.[1] Its utility as a building block allows for the creation of novel scaffolds in drug discovery and the optimization of lead compounds.[2]

Safety and Handling

Hazard Identification

Based on safety data for structurally similar compounds, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[3]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. Its unique combination of a difluoromethoxy group and a highly fluorinated aromatic ring provides a valuable scaffold for the development of novel, high-performance molecules. This guide has provided a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, predicted spectral data, and essential safety and handling information to support its use in a research and development setting.

References

-

PrepChem.com. (n.d.). Synthesis of 3-difluoromethoxy-2,4.5-trifluorobenzoic acid. Retrieved from [Link]

-

LookChem. (n.d.). Cas 128426-86-8,3-(Difluoromethoxy) - LookChem. Retrieved from [Link]

-

apicule. (n.d.). This compound (CAS No: 128426-86-8) API Intermediate Manufacturers. Retrieved from [Link]

Sources

The Definitive Spectroscopic Guide to 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic Acid: A Technical Whitepaper

Abstract

This technical guide provides an in-depth exploration of the spectral analysis of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid, a key intermediate in modern pharmaceutical synthesis.[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices and establishes a framework for robust, self-validating analytical protocols. We will dissect the expected outcomes from Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both theoretical grounding and practical insights into the characterization of this highly fluorinated aromatic carboxylic acid.

Introduction: The Structural Significance of Fluorine in Drug Discovery

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. Fluorine and fluorine-containing moieties like the difluoromethoxy group (-OCHF₂) can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity.[2] this compound is a prime example of a building block designed to leverage these effects. Its dense fluorination presents unique analytical challenges and necessitates a multi-faceted spectroscopic approach for unambiguous structural elucidation and purity assessment. This guide provides the technical foundation for achieving that.

Core Analytical Workflow

The comprehensive characterization of this compound relies on a synergistic analytical workflow. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system.

Caption: Integrated workflow for the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound. Given the presence of hydrogen, carbon, and fluorine, a suite of NMR experiments is required. The ¹⁹F nucleus is particularly informative due to its 100% natural abundance and high gyromagnetic ratio, making it highly sensitive for NMR measurements.[3][4]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical spectral width: -2 to 16 ppm.

-

Key parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F spectrum. Proton decoupling is often employed to simplify the spectrum, though a coupled spectrum can provide valuable J(H-F) coupling information.

-

Typical spectral width: -50 to -170 ppm. The wide chemical shift range of ¹⁹F NMR is advantageous for resolving signals.[4][5]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, dominated by the signals from the difluoromethoxy and carboxylic acid protons.

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale & Key Couplings |

| ~13-14 ppm | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet. Its position is solvent-dependent. |

| ~6.8-7.2 ppm | Triplet (t) | 1H | -OCH F₂ | The proton of the difluoromethoxy group will be split into a triplet by the two equivalent fluorine atoms. Expect a ²J(H-F) coupling constant of approximately 70-80 Hz. |

| ~7.6-7.9 ppm | Doublet of triplets (dt) or complex multiplet | 1H | Ar-H | The single aromatic proton will be coupled to the adjacent fluorine atoms. Expect coupling to the ortho-F (³J(H-F) ~ 8-10 Hz) and meta-F (⁴J(H-F) ~ 4-6 Hz). |

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is crucial for this molecule, as it directly probes the five fluorine atoms in their distinct chemical environments. Chemical shifts are referenced to CFCl₃.

| Predicted Chemical Shift (δ) | Multiplicity | Assignment | Rationale & Key Couplings |

| ~-80 to -90 ppm | Doublet (d) | -OCF₂ H | The two fluorine atoms of the difluoromethoxy group are equivalent and will be split into a doublet by the proton. Expect a ²J(F-H) coupling constant of approximately 70-80 Hz. |

| ~-135 to -145 ppm | Multiplet | Ar-F (at C-2) | This fluorine is ortho to the carboxylic acid and the difluoromethoxy group, leading to a complex splitting pattern due to coupling with other aromatic fluorines. |

| ~-145 to -155 ppm | Multiplet | Ar-F (at C-4) | This fluorine is para to the carboxylic acid and will be coupled to the other aromatic fluorines. |

| ~-155 to -165 ppm | Multiplet | Ar-F (at C-5) | This fluorine is meta to the carboxylic acid and will also show complex coupling. |

Causality in ¹⁹F NMR: The precise chemical shifts of the aromatic fluorines are influenced by the electronic effects (inductive and resonance) of the carboxylic acid and difluoromethoxy substituents. Predicting these shifts with high accuracy often requires computational methods.[6][7]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for all eight carbon atoms, with characteristic splitting patterns due to C-F coupling.

| Predicted Chemical Shift (δ) | Multiplicity | Assignment | Rationale & Key Couplings |

| ~165-170 ppm | Singlet or narrow multiplet | C =O | The carbonyl carbon of the carboxylic acid. May show small coupling to the ortho-fluorine. |

| ~115-125 ppm | Triplet (t) | -OC HF₂ | The carbon of the difluoromethoxy group will be split into a triplet by the two directly attached fluorine atoms. Expect a large ¹J(C-F) of ~240-250 Hz. |

| ~140-160 ppm | Complex multiplets | Ar-C -F | The three aromatic carbons directly bonded to fluorine will exhibit large ¹J(C-F) coupling constants (typically >240 Hz) and will be further split by other fluorines. |

| ~110-130 ppm | Complex multiplets | Ar-C (non-fluorinated) | The three non-fluorinated aromatic carbons will show smaller couplings to the neighboring fluorine atoms. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed neat if it is a liquid, or as a solid using an Attenuated Total Reflectance (ATR) accessory. For higher resolution, a KBr pellet can be prepared.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |

| 1700-1725 | Strong | C=O stretch | Carboxylic Acid |

| 1200-1350 | Strong | C-O stretch | Carboxylic Acid & Aryl Ether |

| 1000-1200 | Strong | C-F stretch | Aromatic C-F & -OCHF₂ |

Expert Insight: The C-F stretching region (1000-1200 cm⁻¹) will likely be complex and contain multiple strong absorption bands due to the five fluorine atoms in different environments. The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[8]

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry provides the molecular weight and, with high-resolution instruments, the elemental composition of the molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS (after derivatization to a more volatile ester) or LC-MS.[3]

-

Ionization: Electrospray ionization (ESI) in negative ion mode is ideal for carboxylic acids, as they readily form [M-H]⁻ ions.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended to confirm the exact mass and elemental formula.

Predicted Mass Spectral Data

-

Molecular Formula: C₈H₃F₅O₃

-

Monoisotopic Mass: 242.0006 u

-

Expected Ion (ESI Negative Mode): [M-H]⁻ at m/z 240.9938

-

Key Fragmentation Pathways:

-

Loss of CO₂ (44 u) from the carboxylate anion to give a fragment at m/z 197.

-

Loss of HF (20 u) is a common fragmentation pathway for fluorinated compounds.[9]

-

Cleavage of the difluoromethoxy group can also occur.

-

Caption: Predicted major fragmentation pathways for this compound in ESI-negative mode mass spectrometry.

Conclusion: A Triangulated Approach to Structural Verification

The structural verification of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. While each method provides valuable data, it is the integration of NMR, IR, and MS that allows for an unambiguous and robust characterization. The ¹H, ¹³C, and particularly the ¹⁹F NMR spectra provide the detailed atomic connectivity. IR spectroscopy confirms the presence of the critical carboxylic acid and C-F functionalities. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. This comprehensive analytical package ensures the identity, purity, and quality of this vital pharmaceutical intermediate, underpinning the integrity of the subsequent drug development process.

References

-

Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Magnetic Resonance. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

Lucassen, A. C. B., Zubkov, T., Shimon, L. J. W., & van der Boom, M. E. (2007). Supporting Information: Design, Synthesis and Crystal structure of a multiple Donor-Acceptor Halogen Bonded Stilbazole: Assembly of Unimolecular Interconnected Helices. The Royal Society of Chemistry. Retrieved from [Link]

-

Kennemur, J. L., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Kennemur, J. L., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Retrieved from [Link]

-

Quora. (2024). How to interpret the 19F NMR spectra. Retrieved from [Link]

-

Neumann, M., et al. (2016). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

Berger, S., & Sicker, D. (2009). An Overview of Fluorine NMR. ResearchGate. Retrieved from [Link]

-

Harrison, A. G., & Lin, P.-H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry. Retrieved from [Link]

-

Wang, Y., et al. (2020). Density functional theory study on fragmentation mechanism of MSTFA and its fluorine-containing derivatives. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

-

Smith, R. M. (2003). CHAPTER 2 Fragmentation and Interpretation of Spectra. In Understanding Mass Spectra: A Basic Approach. John Wiley & Sons. Retrieved from [Link]

-

ResearchGate. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]

-

Apicule. (n.d.). This compound (CAS No: 128426-86-8) API Intermediate Manufacturers. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0002453). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0011754). Retrieved from [Link]

-

Ng, C. L., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Catalysis. Retrieved from [Link]

-

National Institutes of Health. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

NIST. (n.d.). 3-Fluorobenzoic acid, 3,4-dichlorophenyl ester. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluorobenzoic Acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoic acid, 2-fluoro-, ethyl ester. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (2024). Characterization of CF, O-CF, and OR-CF in terms of (a) FTIR spectra.... Retrieved from [Link]

-

Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

PubMed Central. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. Retrieved from [Link]

-

The Open Conference Proceedings Journal. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Sundaraganesan, N., et al. (2007). FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

-

PubChem. (n.d.). 3-[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylsulfonyl]-5,5-dimethyl-2H-1,2-oxazole. Retrieved from [Link]

-

National Institutes of Health. (2020). A metabolomic investigation of serum perfluorooctane sulfonate and perfluorooctanoate. Retrieved from [Link]

-

UCSD Computational Mass Spectrometry Website. (n.d.). GNPS. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. spectrabase.com [spectrabase.com]

- 3. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. azom.com [azom.com]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. whitman.edu [whitman.edu]

Solubility Profile of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic Acid in Organic Solvents

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(difluoromethoxy)-2,4,5-trifluorobenzoic acid (CAS: 128426-86-8), a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] Due to the scarcity of published quantitative solubility data, this document establishes a predicted solubility profile based on first principles of physical organic chemistry, including molecular structure, polarity, and intermolecular forces. Furthermore, it delivers a detailed, field-proven experimental protocol for researchers to determine precise equilibrium solubility in various organic solvents, ensuring data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution.

Introduction and Physicochemical Characterization

This compound is a highly functionalized aromatic carboxylic acid. Its utility as a building block in the synthesis of biologically active compounds stems from its unique electronic and lipophilic properties, which are conferred by the dense fluorine substitution.[2] Understanding its solubility is critical for reaction optimization, purification (e.g., crystallization), formulation, and bioavailability assessment in drug development.[3]

The molecule's structure dictates its solubility. It consists of a polar carboxylic acid group, a moderately polar difluoromethoxy group, and a trifluorinated phenyl ring which, despite the polar C-F bonds, contributes significantly to the molecule's lipophilicity and nonpolar surface area.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 128426-86-8 | [1][4] |

| Molecular Formula | C₈H₃F₅O₃ | [1] |

| Molecular Weight | 242.1 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Boiling Point | 278.5°C at 760 mmHg | [1] |

| Density | 1.615 g/cm³ | [1] |

The key to its solubility behavior lies in the interplay between its functional groups, which are capable of engaging in specific intermolecular interactions with solvent molecules.

Caption: Key functional groups of the target molecule and the intermolecular forces they mediate.

Theoretical Framework and Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This means polar solutes dissolve best in polar solvents, and nonpolar solutes in nonpolar solvents. The polarity of this compound is complex; it possesses both highly polar functional groups and a large, relatively nonpolar aromatic core.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group of the solute can participate in strong hydrogen bonding with these solvents, leading to a high likelihood of good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents are hydrogen bond acceptors and have significant dipole moments. They can interact favorably with the carboxylic acid and difluoromethoxy groups. Good to moderate solubility is expected.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. The large, fluorinated aromatic ring will have some affinity for these solvents, but the highly polar carboxylic acid group will be poorly solvated, likely resulting in low solubility.

-

Acid-Base Chemistry: As a carboxylic acid, the compound's solubility will dramatically increase in aqueous basic solutions (e.g., 5% sodium hydroxide or sodium bicarbonate) due to the formation of a highly polar and water-soluble carboxylate salt.[6]

Caption: Predicted solubility based on the "like dissolves like" principle.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent Class | Representative Solvents | Dominant Interaction | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding | High | The carboxylic acid group can both donate and accept hydrogen bonds with the solvent. |

| Polar Aprotic | Acetone, DMSO, THF, Ethyl Acetate | Dipole-Dipole | Moderate to High | Strong dipole interactions with the polar functional groups of the solute. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Dipole-Dipole | Moderate | Solvents are weakly polar and can solvate the molecule, but are not as effective as more polar aprotic solvents. |

| Aromatic | Toluene, Benzene | London Dispersion, π-stacking | Low to Moderate | Favorable interactions with the fluorophenyl ring, but poor solvation of the carboxylic acid. |

| Nonpolar | Hexane, Heptane | London Dispersion | Low | The energy penalty of solvating the highly polar carboxylic acid group is too high. |

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To obtain definitive quantitative data, the saturation shake-flask method is the gold standard, as it allows the system to reach thermodynamic equilibrium.[3][7] The following protocol provides a reliable framework for this determination.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance (±0.01 mg)

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Step-by-Step Procedure

-

Preparation of Stock Standard: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Preparation of Calibration Curve: Prepare a series of dilutions from the stock standard to create calibration standards covering the expected solubility range.

-

Sample Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, but 48-72 hours may be necessary for poorly soluble compounds or viscous solvents.[7][8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.[3]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any fine particulates.

-

Dilution: Accurately dilute the filtered supernatant with the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.

-

Quantification: Analyze the calibration standards and the diluted samples by HPLC or LC-MS.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent by accounting for the dilution factor.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Safety and Handling

This compound and related fluorinated benzoic acids are irritants.[9][10] Handle the compound in a well-ventilated area or chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][11] Consult the Safety Data Sheet (SDS) for detailed safety information before handling.[4]

Conclusion

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCLA Chemistry and Biochemistry.

- Unknown. (n.d.).

- ChemicalBook. (2022). 3-(Difluoromethoxy)

- LookChem. (n.d.). Cas 128426-86-8, this compound.

- apicule. (n.d.). This compound (CAS No: 128426-86-8)

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- University of Toronto. (2023). Solubility of Organic Compounds.

- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- Sigma-Aldrich. (2025).

- Thermo Fisher Scientific. (2025).

- Fluorochem. (2024).

- ResearchGate. (n.d.).

- World Health Organization. (2018).

Sources

- 1. lookchem.com [lookchem.com]

- 2. apicule.com [apicule.com]

- 3. researchgate.net [researchgate.net]

- 4. chemicalbook.com [chemicalbook.com]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Thermal Stability of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 3-(Difluoromethoxy)-2,4,5-trifluorobenzoic acid, a key intermediate in pharmaceutical synthesis. In the absence of direct experimental data for this specific compound, this document establishes a predictive framework based on the known thermal behavior of structurally analogous polyfluorinated aromatic compounds and perfluoroalkyl carboxylic acids (PFCAs). We will delve into the anticipated thermal decomposition pathways, the influence of extensive fluorination on molecular stability, and present detailed, field-proven experimental protocols for robust thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This guide is intended to equip researchers and drug development professionals with the necessary insights and methodologies to safely handle and process this compound, ensuring scientific integrity and operational safety.

Introduction: The Critical Role of Thermal Stability in Fluorinated Pharmaceutical Intermediates

This compound is a highly fluorinated aromatic carboxylic acid. The dense incorporation of fluorine atoms and the difluoromethoxy group significantly influences its chemical properties, enhancing lipophilicity and metabolic stability, which are desirable traits in drug candidates.[1][2] However, this extensive fluorination also presents unique challenges regarding the compound's thermal stability. Understanding the thermal decomposition profile is paramount for safe handling, storage, and downstream chemical processing, as unexpected thermal events can lead to the release of hazardous byproducts and compromise process integrity.

The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability of drug candidates.[3][4] The high strength of the carbon-fluorine bond contributes to this stability.[5] Nevertheless, the overall thermal stability of a molecule is a complex interplay of all its constituent functional groups and their interactions. This guide will, therefore, provide a robust framework for assessing the thermal hazards associated with this compound.

Predicted Thermal Stability and Decomposition Profile

While specific experimental data for this compound is not publicly available, we can construct a scientifically sound prediction based on the behavior of similar molecules.

Influence of Molecular Structure on Thermal Stability

The thermal stability of the target molecule is primarily dictated by the interplay of several structural features:

-

The Aromatic Ring: The trifluorinated benzene ring is expected to be a relatively stable core.

-

The Carboxylic Acid Group: Benzoic acid itself undergoes thermal decomposition at elevated temperatures (around 475-500 °C), primarily yielding benzene and carbon dioxide.[6] The presence of electron-withdrawing fluorine atoms on the ring is likely to influence the decarboxylation process.

-

The Difluoromethoxy Group (-OCF₂H): This group is of particular interest. While the C-F bonds are strong, the C-O bond can be a point of thermal vulnerability. Studies on perfluoroalkyl ether carboxylic acids (PFECAs) have shown that cleavage of the C-O ether bond is a key step in their thermal decomposition.[6][7]

-

Polyfluorination: The cumulative effect of five fluorine atoms on the benzene ring and two on the methoxy group will significantly impact the electronic distribution and bond strengths throughout the molecule. Generally, perfluorination tends to increase thermal stability up to a certain point.[8]

Anticipated Decomposition Pathways

Based on the above considerations, the following decomposition pathways are plausible upon heating this compound:

-

Decarboxylation: The primary and likely initial decomposition step is the loss of carbon dioxide from the carboxylic acid group to form 1-(difluoromethoxy)-2,3,5,6-tetrafluorobenzene. This is a common decomposition route for benzoic acid derivatives.

-

Decomposition of the Difluoromethoxy Group: At higher temperatures, the difluoromethoxy group may decompose. This could proceed through several mechanisms, including the formation of difluorocarbene (:CF₂) and subsequent reactions. The presence of water can also facilitate the hydrolysis of decomposition intermediates.[9]

-

Fragmentation of the Aromatic Ring: Under more forcing conditions, the highly fluorinated benzene ring can fragment, potentially leading to the formation of various smaller fluorinated compounds.

The following diagram illustrates the predicted initial decomposition pathway:

Caption: Predicted initial thermal decomposition of the target compound.

Experimental Protocols for Thermal Stability Assessment

To empirically determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to lose mass due to decomposition and to quantify this mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., platinum or alumina).

-

Atmosphere: Inert nitrogen at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the mass loss (%) versus temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Inert nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the decomposition onset observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow versus temperature. The melting point (Tm) is determined from the peak of the endothermic melting transition. Any sharp exothermic peaks following the melt can be indicative of decomposition.

The logical workflow for this thermal analysis is depicted below:

Caption: Workflow for the comprehensive thermal analysis of the target compound.

Data Presentation: Anticipated Results

While no specific data is available, the following table outlines the expected format for presenting the results from TGA and DSC analyses.

| Parameter | Analytical Method | Predicted Observation | Significance |

| Onset of Decomposition (Tonset) | TGA | Estimated > 200 °C | Indicates the temperature at which significant mass loss begins. |

| Melting Point (Tm) | DSC | To be determined | A sharp melting point indicates purity. |

| Decomposition Exotherm | DSC | Possible sharp exotherm post-melting | Indicates a potentially hazardous, energy-releasing decomposition. |

Safety and Handling Recommendations

Given the potential for thermal decomposition to release hazardous, fluorinated byproducts, the following precautions are recommended:

-

Handling: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.[10]

-

Storage: Store the compound in a cool, dry place away from heat sources.

-

Heating: When heating this compound, use controlled heating ramps and ensure adequate ventilation. Avoid localized overheating.

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking, a comprehensive analysis of its structural components and comparison with analogous fluorinated compounds allows for a robust predictive assessment. The primary decomposition pathway is anticipated to be decarboxylation, with further fragmentation of the difluoromethoxy group and the aromatic ring at higher temperatures. The experimental protocols for TGA and DSC outlined in this guide provide a standardized approach for the empirical determination of its thermal properties. This information is crucial for ensuring the safe handling, storage, and utilization of this important pharmaceutical intermediate in research and development settings.

References

-

Altarawneh, S. S., El-Kaderi, H. M., Richard, A. J., & Osama, M. (2023). Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. Polymers, 15(20), 4078. [Link]

-

Deng, C., et al. (2025). Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. Chemosphere, 390, 144689. [Link]

-

Gao, W., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(9), 5397-5415. [Link]

-

Hao, L., et al. (2024). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. Polymers, 16(2), 245. [Link]

-

Hosta, H., et al. (2011). Anthracenedicarboximide-based semiconductors for air-stable, n-channel organic thin-film transistors: Materials design, synthesis, and structural characterization. Journal of Materials Chemistry, 21(44), 17713-17724. [Link]

-

Kassaee, M. Z., et al. (2011). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 13(12), 1269-1276. [Link]

-

Kiplagat, A., et al. (2022). Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. The Journal of Physical Chemistry A, 126(46), 8645-8657. [Link]

-

Mohamed, S. T., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(18), 6528. [Link]

-

Ratuska, A., & Ratuska, M. (1969). The thermal decomposition of benzoic acid. Canadian Journal of Chemistry, 47(23), 4411-4416. [Link]

-

ResearchGate. (n.d.). Characterization of fluorinated aromatic polymers and thermally treated derivatives. [Link]

-

Schimler, S. D., et al. (2015). Protolytic defluorination of trifluoromethyl-substituted arenes. The Journal of Organic Chemistry, 80(24), 12137-12145. [Link]

-

Shcherbatiuk, V., et al. (2019). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Molecules, 24(15), 2728. [Link]

-

Tang, H., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(23), 8796-8807. [Link]

-

Tlili, A., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. European Journal of Organic Chemistry, 2019(44), 7349-7358. [Link]

-